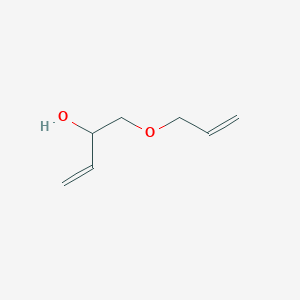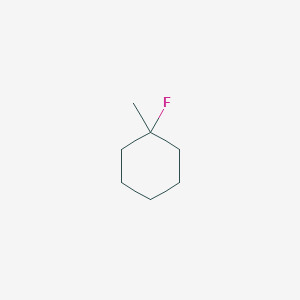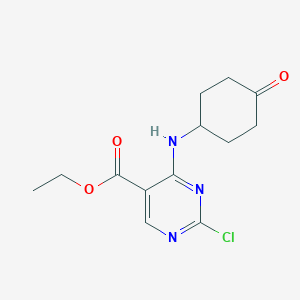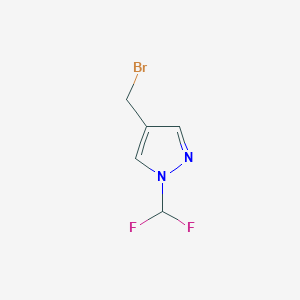
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromomethyl and difluoromethyl functional groups attached to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under radical conditions . The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthetic routes. This includes the use of continuous flow reactors for the difluoromethylation and bromination steps to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Radical Reactions: The difluoromethyl group can be involved in radical reactions, which are useful for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can modify the difluoromethyl group .
Wissenschaftliche Forschungsanwendungen
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of both bromomethyl and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins, making this compound particularly valuable in drug design and development .
Eigenschaften
Molekularformel |
C5H5BrF2N2 |
|---|---|
Molekulargewicht |
211.01 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c6-1-4-2-9-10(3-4)5(7)8/h2-3,5H,1H2 |
InChI-Schlüssel |
CULRTWGNDUBKIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)


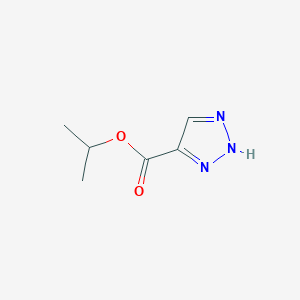
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)

![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
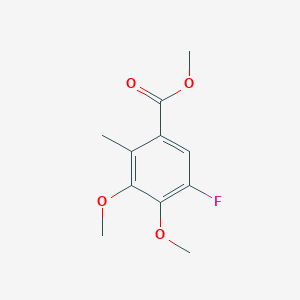
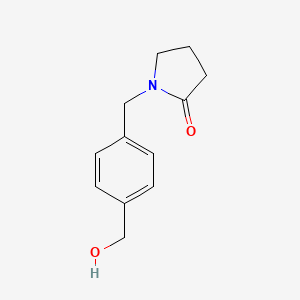
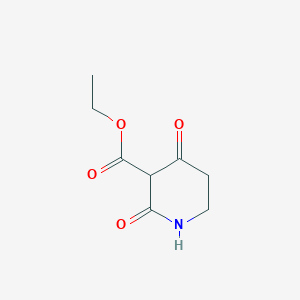
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
